Phenyl salicylate
Overview
Description
Mechanism of Action
Target of Action
Phenyl salicylate primarily targets the enzyme known as cyclooxygenase (COX) . This enzyme plays a crucial role in the formation of prostaglandins, substances which cause inflammation, swelling, pain, and fever .
Mode of Action
This compound acts by inhibiting the activity of COX . This inhibition prevents the formation of prostaglandins, thereby reducing inflammation, swelling, pain, and fever .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins . This results in downstream effects such as reduced inflammation and pain .
Pharmacokinetics
It is known that this compound is an active ingredient in some pharmaceutical products and is used for pain relief by releasing salicylate .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation, swelling, pain, and fever . It can be used as an analgesic to relieve pain, as an antiseptic with antibacterial effect, and as an antipyretic for the treatment of fever . It is also used for the treatment of inflammation in the lower urinary tract .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water is relatively low , which could impact its bioavailability and efficacy
Biochemical Analysis
Biochemical Properties
Phenyl salicylate plays a role in biochemical reactions as it releases salicylate, which is found in Aspirin . The salicylate can interact with various enzymes and proteins, influencing their function and activity .
Cellular Effects
This compound can have various effects on cells. As a salicylate releaser, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the release of salicylate, which can interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in metabolic pathways through the release of salicylate. This can interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl salicylate is synthesized by heating salicylic acid with phenol in the presence of phosphoryl chloride . The reaction can be represented as follows:
2HOC6H4CO2H→C6H5O2C6H4OH+CO2+H2O
This conversion entails dehydration and decarboxylation .
Industrial Production Methods: In industrial settings, this compound can be prepared by mixing anhydrous ether, salicylic acid, phenol, 4-dimethylaminopyridine, and dicyclohexylcarbodiimide, and stirring under ultrasonic action to generate a white solid. The mixture is then baked under a baking lamp, immersed in petroleum ether, and filtered to remove the precipitate. The petroleum ether layer is cleaned, dried, and distilled to obtain an isabelline solid, which is recrystallized with ethanol to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Phenyl salicylate undergoes various chemical reactions, including:
Dehydration and Decarboxylation: Heating this compound results in the formation of xanthone, phenol, and carbon dioxide.
Salol Reaction: this compound reacts with o-toluidine in 1,2,4-trichlorobenzene at elevated temperatures to form the corresponding amide o-salicylotoluide.
Common Reagents and Conditions:
Phosphoryl Chloride: Used in the synthesis of this compound from salicylic acid and phenol.
Sulfuric Acid: Acts as a catalyst in the esterification of salicylic acid with phenol.
Major Products:
Xanthone: Formed by heating this compound.
o-Salicylotoluide: Formed in the salol reaction.
Scientific Research Applications
Phenyl salicylate has several scientific research applications, including:
Chemistry: Used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Acts as an antiseptic based on its antibacterial activity upon hydrolysis in the small intestine.
Medicine: Used as a mild analgesic and antipyretic for the treatment of pain and fever.
Industry: Utilized in the manufacturing processes of polymers, lacquers, adhesives, waxes, and polishes.
Comparison with Similar Compounds
Phenyl salicylate can be compared with other similar compounds, such as:
Salicylic Acid: Both compounds are derived from salicylic acid, but this compound is an ester, while salicylic acid is a carboxylic acid.
Aspirin (Acetylsalicylic Acid): Like this compound, aspirin is also an ester of salicylic acid and has analgesic and antipyretic properties.
Methyl Salicylate: Another ester of salicylic acid, used topically as a counter-irritant.
This compound is unique in its combination of antiseptic, analgesic, and antipyretic properties, making it versatile in both medical and industrial applications.
Properties
IUPAC Name |
phenyl 2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBAKBUEJOMQEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021957 | |
Record name | Phenyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021957 | |
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Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White solid with a pleasant odor; [Merck Index] White crystals; [Sigma-Aldrich MSDS], Solid, White crystalline solid | |
Record name | Benzoic acid, 2-hydroxy-, phenyl ester | |
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Record name | Phenyl salicylate | |
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Record name | Phenyl salicylate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Phenyl salicylate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/607/ | |
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Boiling Point |
172-173, 172.00 to 173.00 °C. @ 12.00 mm Hg | |
Record name | Phenyl salicylate | |
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Record name | Phenyl salicylate | |
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Solubility |
insoluble, 0.15 mg/mL at 25 °C, insoluble in water; soluble in 50% Heptane, moderately soluble (in ethanol) | |
Record name | Phenyl salicylate | |
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Record name | Phenyl salicylate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Phenyl salicylate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/607/ | |
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Vapor Pressure |
0.00000817 [mmHg] | |
Record name | Phenyl salicylate | |
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Mechanism of Action |
Inhibits the activity of the enzyme known as cyclooxygenase (COX) which causes the formation of prostaglandins, substances which cause inflammation, swelling, pain, and fever. For more information, refer to the drug entry [DB00945]. | |
Record name | Phenyl salicylate | |
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CAS No. |
118-55-8 | |
Record name | Phenyl salicylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118-55-8 | |
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Record name | Phenyl salicylate [NF] | |
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Record name | Phenyl salicylate | |
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Record name | Phenyl salicylate | |
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Record name | Benzoic acid, 2-hydroxy-, phenyl ester | |
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Record name | Phenyl salicylate | |
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Record name | Phenyl salicylate | |
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Record name | PHENYL SALICYLATE | |
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Record name | Phenyl salicylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032018 | |
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Melting Point |
41-43, 43 °C | |
Record name | Phenyl salicylate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11071 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Phenyl salicylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032018 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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